![molecular formula C8H7NO3S B6254987 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid CAS No. 1367966-24-2](/img/no-structure.png)

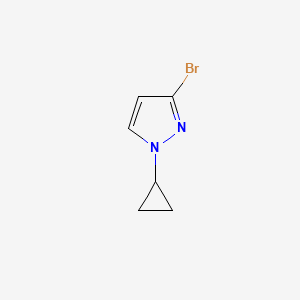

5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C9H7NO5S . It is of interest as a starting material for the synthesis of new, potentially biologically active derivatives .

Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine hydrogenated in the thiazole part of the molecule .Molecular Structure Analysis

The molecular structure of “5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” has been analyzed using x-ray diffraction . Detailed studies of the structural properties of the compound allow subsequent chemical modification to be performed more successfully and with better targeting .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” include a molecular formula of C9H7NO5S and an average mass of 241.221 Da .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

This compound has been explored as a precursor for synthesizing various biologically active derivatives. Its structure is a key scaffold in the development of drugs with antifungal , antimalarial , and antimicrobial properties . It also shows promise in creating antihypertensive and anti-inflammatory medications .

Antitubercular Agents

Derivatives of this compound have shown potential in the treatment of tuberculosis. The thiazolo[3,2-a]pyrimidine core is being studied for its efficacy against Mycobacterium tuberculosis, which could lead to new treatments for this challenging disease .

Agricultural Chemicals

In agriculture, the compound’s derivatives are being tested for their antifungal activities, which could be crucial in developing new pesticides or fungicides to protect crops from various fungal pathogens .

Material Science

The compound’s derivatives could be used in material science, particularly in the synthesis of new materials with specific electronic or photonic properties. This is due to the compound’s potential to act as a building block for more complex molecular structures .

Environmental Science

In environmental science, the compound is being researched for its potential use in environmental remediation. Its derivatives might help in the breakdown of pollutants or in the development of sensors for environmental monitoring .

Biochemistry Research

In biochemistry, the compound is a candidate for studying enzyme inhibition and protein interaction. It could be used to understand biological pathways and develop inhibitors for enzymes that are targets in various diseases .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-oxo-4,5-dihydrothiazolo[3,2-a]pyridine-3-carboxylic acid ethyl ester, which is then oxidized to the desired product.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "hydrogen peroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add water to the reaction mixture and acidify with sulfuric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the ethyl acetate solution and add hydrogen peroxide (1.5 eq) dropwise at 0-5°C.", "Step 6: Stir the reaction mixture at 0-5°C for 2 hours and then at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with sulfuric acid to pH 2-3 and extract the product with ethyl acetate.", "Step 8: Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate to obtain the desired product." ] } | |

Número CAS |

1367966-24-2 |

Nombre del producto |

5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid |

Fórmula molecular |

C8H7NO3S |

Peso molecular |

197.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.